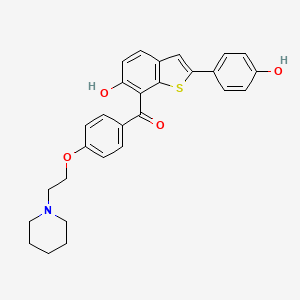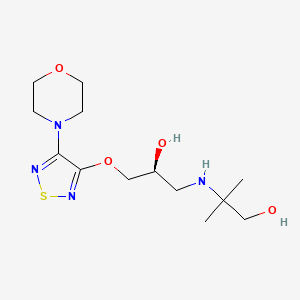
(S)-(-)-Hydroxy Timolol
Descripción general
Descripción
“(S)-(-)-Hydroxy Timolol” is a beta-adrenergic antagonist . It is used to treat increased pressure in the eye caused by open-angle glaucoma or ocular hypertension . It is also used for high blood pressure, chest pain due to insufficient blood flow to the heart, to prevent further complications after a heart attack, and to prevent migraines .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H24N4O3S . The average mass is 316.420 Da and the monoisotopic mass is 316.156921 Da .Aplicaciones Científicas De Investigación
Neuroprotection in Retinal Damage
Timolol has shown neuroprotective effects against retinal damage in both in vitro and in vivo models. In retinal neuron cultures and purified retinal ganglion cells from rats, timolol notably reduced glutamate-induced neuronal damage. Additionally, in a rat model of retinal ischemic injury, timolol mitigated the reduction in the number of cells in the ganglion cell layer and a- and b-waves in the electroretinogram, indicating its effectiveness against retinal neuron damage (Goto et al., 2002).
Metabolism and Interaction with Other Drugs
Timolol metabolism has been extensively studied in human liver microsomes and cryo-preserved hepatocytes. In these studies, timolol's interaction with other drugs, including selective serotonin reuptake inhibitors, was evaluated. The formation of the hydroxy metabolite M1 was found to be the main metabolic pathway, and this metabolism can be influenced by other drugs, suggesting potential drug interactions (Volotinen et al., 2010).
Development of Prodrugs to Enhance Efficacy
Research on the development of prodrugs for timolol indicates a potential for enhancing corneal drug penetration, thus minimizing systemic absorption and reducing side effects. These studies show that ester prodrugs of timolol can be hydrolyzed efficiently in plasma, aqueous humor, and ocular tissue, leading to improved drug delivery to the eye (Chang et al., 1987).
Ophthalmic Inserts for Drug Delivery
Ophthalmic inserts containing timolol have been explored as a means of sustained drug delivery. Studies on both uncoated and one-side coated hydroxypropylcellulose inserts have demonstrated their effectiveness in reducing intraocular pressure with reduced systemic peak concentrations, showcasing a promising approach for controlled drug release (Saettone et al., 1993).
Gel Formulation for Superficial Infantile Hemangiomas
The application of timolol in a gel formulation has been investigated for treating superficial infantile hemangiomas. The addition of hydroxyethyl cellulose to a timolol solution increased its viscosity, allowing for better and longer contact at application sites. This approach maximizes the therapeutic efficacy of timolol for such conditions (Choo, 2017).
Impact on Reactivation of Latent Viruses
Studies have shown that timolol can influence the reactivation and shedding of latent viruses like HSV-1. In a mouse model, topical timolol treatment led to a significant increase in ocular shedding of the virus, suggesting an impact on latent viral infections (Harwick et al., 1987).
Formulation Manipulation for Safety
Research has been conducted to manipulate the formulation of timolol to improve the safety of its topical application. Different formulations were compared for their efficiency in maximizing ocular absorption while minimizing systemic absorption. This study highlights the importance of formulation in the safety and efficacy of timolol use (Podder et al., 1992).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[[(2S)-2-hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S/c1-13(2,9-18)14-7-10(19)8-21-12-11(15-22-16-12)17-3-5-20-6-4-17/h10,14,18-19H,3-9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLHKPDWVHAKZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC[C@@H](COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857847 | |
| Record name | 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227468-61-2 | |
| Record name | 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


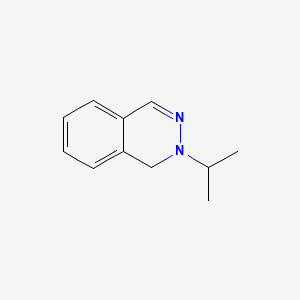
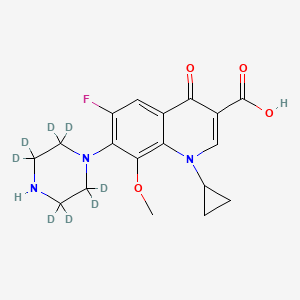

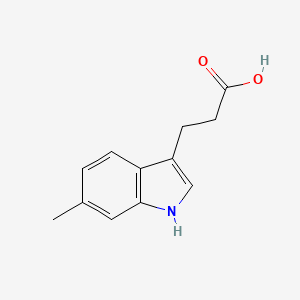


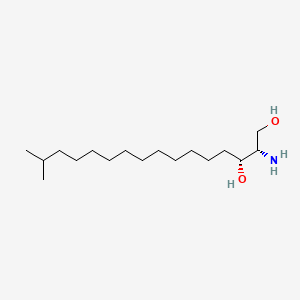
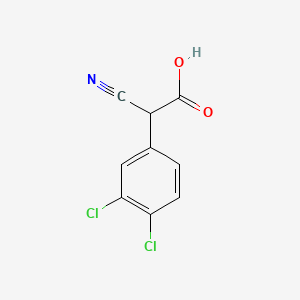
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
